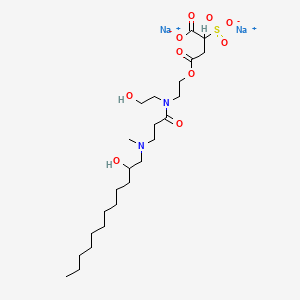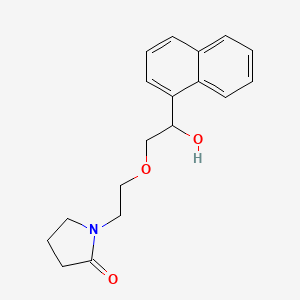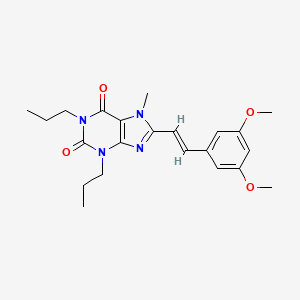
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
四苯基锑溴三苯基(硫氰酸根-N)锡酸(1-) 是一种复杂的金属有机化合物,含有锑、锡和硫氰酸根基团
准备方法
合成路线和反应条件
四苯基锑溴三苯基(硫氰酸根-N)锡酸(1-) 的合成通常涉及四苯基锑溴与三苯基(硫氰酸根-N)锡酸的反应。反应在乙腈或二氯甲烷等有机溶剂中进行,并在受控温度条件下进行,以确保形成所需的产物。
工业生产方法
虽然四苯基锑溴三苯基(硫氰酸根-N)锡酸(1-) 的具体工业生产方法没有得到充分的记录,但一般方法将涉及扩大实验室合成工艺。这将包括优化反应条件、溶剂回收和纯化步骤,以确保化合物的产率和纯度高。
化学反应分析
反应类型
四苯基锑溴三苯基(硫氰酸根-N)锡酸(1-) 可以进行各种化学反应,包括:
取代反应: 硫氰酸根可以被其他亲核试剂取代。
氧化还原反应: 该化合物可以参与氧化还原反应,改变锑和锡的氧化态。
常用试剂和条件
取代反应: 常用试剂包括卤化物、胺和硫醇等亲核试剂。反应通常在乙腈等极性溶剂中进行。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 通常采用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,取代反应可以产生各种有机锡或有机锑化合物,而氧化还原反应会导致金属中心的氧化态发生变化。
科学研究应用
四苯基锑溴三苯基(硫氰酸根-N)锡酸(1-) 有多种科学研究应用:
化学: 用作合成其他金属有机化合物的试剂,并用作有机反应的催化剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 探索其在药物开发中的潜在用途,以及作为诊断工具。
工业: 用于开发先进材料,包括聚合物和纳米材料。
作用机制
四苯基锑溴三苯基(硫氰酸根-N)锡酸(1-) 的作用机制涉及其与各种分子靶标的相互作用。硫氰酸根可以参与配位化学,形成与金属离子的配合物。锑和锡中心可以进行氧化还原反应,影响化合物的反应性和稳定性。这些相互作用会影响生物途径,从而导致潜在的治疗效果。
相似化合物的比较
类似化合物
- 四苯基鏻溴三苯基(硫氰酸根-N)锡酸(1-)
- 四苯基砷溴三苯基(硫氰酸根-N)锡酸(1-)
- 四苯基铋溴三苯基(硫氰酸根-N)锡酸(1-)
独特性
四苯基锑溴三苯基(硫氰酸根-N)锡酸(1-) 的独特性在于它含有锑,与磷、砷和铋类似物相比,锑具有不同的电子和空间性质
属性
CAS 编号 |
158932-63-9 |
|---|---|
分子式 |
C43H35BrNSSbSn |
分子量 |
918.2 g/mol |
IUPAC 名称 |
benzene;tetraphenylstibanium;tin(4+);bromide;thiocyanate |
InChI |
InChI=1S/7C6H5.CHNS.BrH.Sb.Sn/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;+1;+4/p-2 |
InChI 键 |
HEWUFFBLBYRHIE-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



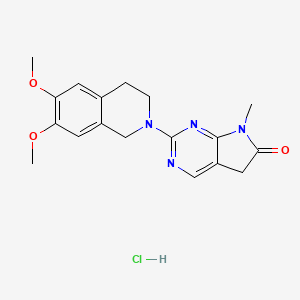
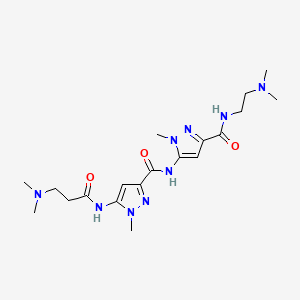
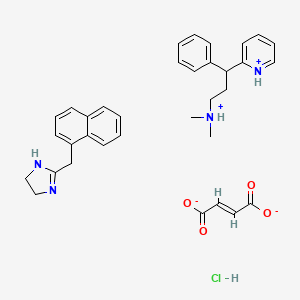
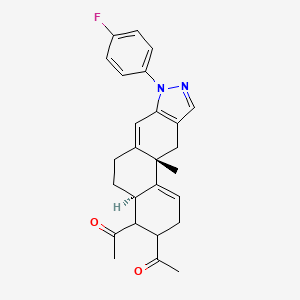
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
